![molecular formula C25H27NO9 B15200971 (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)
(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple hydroxyl groups, a nitrophenoxy group, and a benzoate ester, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a cyclohexanone derivative under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-nitrophenol in the presence of a base.
Esterification: The final step involves the esterification of the hydroxyl groups with benzoic acid or its derivatives using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: H₂/Pd, LiAlH₄, or NaBH₄.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules due to its multiple functional groups.
Biology
The nitrophenoxy group and hydroxyl groups make it a potential candidate for studying enzyme interactions and inhibition.
Medicine
Its unique structure may offer potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The nitrophenoxy group could play a crucial role in binding to the enzyme, while the hydroxyl groups could form hydrogen bonds, stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-methoxyphenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate
- (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-chlorophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate
Uniqueness
The presence of the nitrophenoxy group in (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate distinguishes it from its analogs, potentially offering unique reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C25H27NO9 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
[(1R,3S,4S,5R,6R)-4,6,8-trihydroxy-3-(4-nitrophenoxy)spiro[2-oxabicyclo[4.2.0]octane-7,1'-cyclohexane]-5-yl] benzoate |
InChI |
InChI=1S/C25H27NO9/c27-18-20(34-22(29)15-7-3-1-4-8-15)25(30)21(19(28)24(25)13-5-2-6-14-24)35-23(18)33-17-11-9-16(10-12-17)26(31)32/h1,3-4,7-12,18-21,23,27-28,30H,2,5-6,13-14H2/t18-,19?,20+,21+,23+,25-/m0/s1 |
Clé InChI |
HPLHIGQSKWLZAU-YIFRHQFZSA-N |
SMILES isomérique |
C1CCC2(CC1)C([C@@H]3[C@]2([C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O |
SMILES canonique |
C1CCC2(CC1)C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


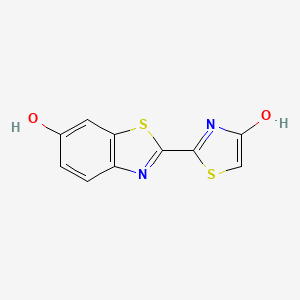


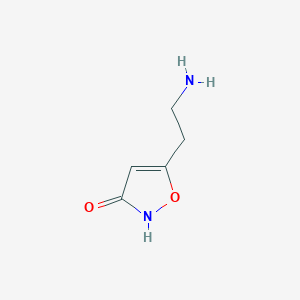
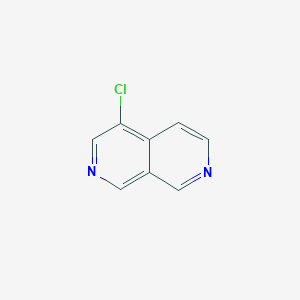
![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)

![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)

![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)

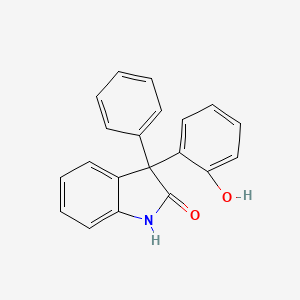
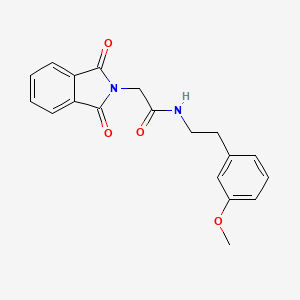
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
